2,6-Difluoro-4-(trifluoromethoxy)benzoic acid
説明
2,6-Difluoro-4-(trifluoromethoxy)benzoic acid is a fluorinated aromatic carboxylic acid characterized by fluorine atoms at the 2- and 6-positions and a trifluoromethoxy (-OCF₃) group at the 4-position of the benzene ring. The trifluoromethoxy substituent is a strong electron-withdrawing group (EWG), enhancing the acidity of the carboxylic acid moiety (pKa ~1.5–2.5) compared to non-fluorinated analogs. This compound serves as a critical intermediate in pharmaceuticals, agrochemicals, and materials science due to its unique electronic and steric properties .
特性
IUPAC Name |
2,6-difluoro-4-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O3/c9-4-1-3(16-8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVTTWPGSPGACX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 2,6-Difluoro-4-(trifluoromethoxy)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the chlorination/fluorination sequence, where trichloromethyl aryl ethers are produced and subsequently converted into trifluoromethyl aryl ethers .
化学反応の分析
2,6-Difluoro-4-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under specific conditions.
Oxidation and Reduction:
Coupling Reactions: The compound can be used in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon–carbon bonds using palladium catalysts and boron reagents.
科学的研究の応用
Medicinal Chemistry
DFTBA and its derivatives are explored for their potential as enzyme inhibitors, particularly in the context of cancer treatment and other diseases. The electron-withdrawing nature of the fluorine atoms enhances the compound's ability to interact with biological macromolecules.
Case Study: Enzyme Inhibition
Research indicates that certain fluorinated compounds can inhibit enzymes involved in critical biological pathways. For instance, studies have shown that DFTBA derivatives exhibit promising activity against specific targets, potentially leading to new therapeutic agents .
DFTBA is utilized in analytical methods for detecting exposure to fluorinated compounds in biological samples. For example, gas chromatography coupled with mass spectrometry (GC-MS) has been employed to determine levels of DFTBA in urine samples from individuals exposed to difluorosubstituted compounds.
Case Study: Biomonitoring
A study demonstrated the effectiveness of GC-MS in quantifying DFTBA concentrations in urine samples from workers handling diflubenzuron, a pesticide containing fluorinated moieties. The method showed high accuracy and reliability, indicating its potential for occupational health monitoring .
作用機序
The mechanism of action of 2,6-Difluoro-4-(trifluoromethoxy)benzoic acid is not well-documented. similar compounds exert their effects by inhibiting specific molecular targets, such as enzymes involved in metabolic pathways. For example, some fluorinated compounds inhibit mitochondrial electron transport at the cytochrome bc1 complex .
類似化合物との比較
Substituent Variations at the 4-Position
The 4-position substituent significantly influences the compound’s electronic, steric, and physicochemical properties. Key analogs include:
Key Observations :
- Acidity : The trifluoromethoxy group in the target compound enhances acidity compared to methoxy (-OCH₃) or methyl (-CH₃) substituents due to its strong electron-withdrawing nature.
- Lipophilicity : The -OCF₃ group increases logP (lipophilicity) compared to -OCH₃ or pyridyl groups, impacting membrane permeability in drug design .
- Synthetic Utility : Derivatives like 2,6-difluoro-4-(5-propyl-1,3-dioxan-2-yl)benzoic acid (CAS 202476-52-6) are intermediates in liquid crystal synthesis, highlighting the role of bulky substituents in material science .
Electronic and Steric Effects
- Fluorine Substituents : The 2,6-difluoro configuration creates a polarized aromatic ring, stabilizing negative charge on the carboxylate anion. This configuration also introduces steric hindrance, affecting regioselectivity in coupling reactions .
- Trifluoromethoxy vs. Methoxy : The -OCF₃ group provides greater thermal and oxidative stability than -OCH₃, making it advantageous in high-performance materials .
Physicochemical Properties
- Solubility : Pyridyl or hydroxyl substituents (e.g., 2,6-Difluoro-4-hydroxybenzoic acid, CAS 214917-68-7) improve aqueous solubility, whereas -OCF₃ enhances lipid solubility .
- Thermal Stability : Dioxane- or biphenyl-substituted analogs exhibit mesogenic properties, suitable for liquid crystal displays .
生物活性
2,6-Difluoro-4-(trifluoromethoxy)benzoic acid (DFTBA) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
DFTBA is characterized by the presence of multiple fluorine atoms, which can enhance its lipophilicity and metabolic stability. Its chemical formula is , and it possesses a unique trifluoromethoxy group that may influence its biological interactions.
Biological Activity Overview
DFTBA exhibits several biological activities, primarily related to its effects on sodium channels and potential applications in treating neuropathic pain and other conditions.
Research indicates that DFTBA acts as a modulator of sodium channels, particularly Nav1.8, which is implicated in pain pathways. By inhibiting the activity of these channels, DFTBA may provide analgesic effects without the typical side effects associated with conventional pain medications .
Pharmacological Studies
Several studies have investigated the pharmacological profile of DFTBA:
- Sodium Channel Modulation : DFTBA has been shown to inhibit Nav1.8 sodium channels effectively, demonstrating potential for treating neuropathic pain . In vitro assays indicated that DFTBA could reduce neuronal excitability by stabilizing the inactive state of the channel.
- Antiparasitic Activity : In studies focusing on malaria treatment, DFTBA derivatives exhibited promising results against Plasmodium falciparum, suggesting that modifications to the trifluoromethoxy group can enhance antiparasitic efficacy while maintaining low toxicity levels in mammalian cells .
Case Study 1: Neuropathic Pain Model
In a controlled study using a mouse model of neuropathic pain, DFTBA was administered at varying doses. The results showed a significant reduction in pain-related behaviors compared to control groups. The optimal dose was determined to be 40 mg/kg, leading to a 30% reduction in mechanical allodynia .
Case Study 2: Antimalarial Efficacy
A series of analogs based on DFTBA were evaluated for their activity against P. falciparum. The most potent analog demonstrated an EC50 value of 0.004 µM, highlighting the potential for further development as an antimalarial agent .
Data Tables
| Study | Activity Tested | Model Used | Result |
|---|---|---|---|
| Sodium Channel Modulation | Inhibition of Nav1.8 | Neuronal Cells | Significant inhibition observed |
| Antiparasitic Activity | P. falciparum growth | In vitro Assays | EC50 = 0.004 µM |
| Neuropathic Pain Model | Pain behavior reduction | Mouse Model | 30% reduction at 40 mg/kg |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
